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Compound of Interest

Compound Name: Triflumizole

Cat. No.: B15562647 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Triflumizole, chemically known as (E)-4-chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-

propoxyethylidene)-o-toluidine, is a broad-spectrum systemic fungicide developed by Nippon

Soda Co., Ltd.[1] It is widely used in agriculture to control a variety of fungal diseases, including

powdery mildew and scab on fruits and other crops.[2][3] Triflumizole functions as a sterol

demethylation inhibitor (DMI), disrupting the biosynthesis of ergosterol, a critical component of

fungal cell membranes, which in turn inhibits fungal growth and proliferation.[2][3] This

technical guide provides a detailed overview of its synthesis and manufacturing processes,

including reaction pathways, experimental protocols, and key quantitative data.

Core Synthesis Pathway
The industrial synthesis of Triflumizole is a multi-step process that begins with readily

available chemical building blocks. The primary route involves the condensation of a

substituted aniline with an activated imidazole precursor.[2][4] The key starting materials are 4-

chloro-2-(trifluoromethyl)aniline and propoxyacetic acid, which are converted into reactive

intermediates before the final condensation step.

The most chemically plausible and referenced synthesis route can be broken down into three

main stages:

Formation of Propoxyacetyl Chloride: Propoxyacetic acid is converted into its more reactive

acid chloride derivative.
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Formation of the Imidoyl Chloride Intermediate: 4-chloro-2-(trifluoromethyl)aniline is acylated

with propoxyacetyl chloride to form an amide intermediate, which is then converted to a

reactive imidoyl chloride.

Final Condensation with Imidazole: The imidoyl chloride intermediate is reacted with

imidazole to yield the final Triflumizole product.
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Step 1: Acid Chloride Formation

Step 2: Amide & Imidoyl Chloride Formation

Step 3: Final Condensation
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Caption: Chemical synthesis pathway of Triflumizole.
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Industrial Manufacturing Process
The large-scale manufacturing of Triflumizole requires careful control over reaction conditions

to ensure high yield and purity.[4] The process extends beyond the core synthesis to include

purification, formulation, and quality control. The minimum purity for the active substance is

typically specified at 98%.[4]
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Caption: Industrial manufacturing workflow for Triflumizole.

Quantitative Data Summary
While specific yields and reaction parameters are often proprietary, the following table

summarizes key quantitative data based on regulatory submissions and typical chemical

process parameters.
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Parameter Value Reference / Notes

Purity of Active Substance ≥ 980 g/kg (≥ 98%) [4]

Molecular Formula C₁₅H₁₅ClF₃N₃O [2]

Molecular Weight 345.75 g/mol [2]

Physical State
Colorless crystals / White

granules
[2][4]

Melting Point 63.5 °C Data from chemical databases.

Key Impurity (EU Dossier) Toluene ≤ 1 g/kg [4]

Reaction Temperature Controlled

Industrial processes involve

controlled heating and cooling

to manage reaction kinetics

and minimize side products.[4]

Solvents
Aprotic solvents (e.g., Toluene,

Dichloromethane)

Typical for acylation and

reactions involving phosphorus

pentachloride.

Experimental Protocols
The following protocols are representative methodologies for the key steps in Triflumizole
synthesis, constructed from established chemical principles and general process descriptions.

[2][4]

Protocol 1: Synthesis of N-(4-chloro-2-
(trifluoromethyl)phenyl)-2-propoxyacetamide (Amide
Intermediate)

Reagents & Equipment:

4-chloro-2-(trifluoromethyl)aniline

Propoxyacetyl chloride (prepared by reacting propoxyacetic acid with thionyl chloride)
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Anhydrous aprotic solvent (e.g., Toluene or Dichloromethane)

A base (e.g., Triethylamine or Pyridine)

Reaction vessel equipped with a stirrer, thermometer, and addition funnel, under an inert

atmosphere (e.g., Nitrogen).

Procedure: a. To the reaction vessel, add 4-chloro-2-(trifluoromethyl)aniline (1.0 eq) and the

anhydrous solvent. b. Add the base (1.1 eq) to the mixture and cool the vessel to 0-5 °C

using an ice bath. c. Slowly add propoxyacetyl chloride (1.05 eq) dropwise via the addition

funnel, ensuring the internal temperature does not exceed 10 °C. d. After the addition is

complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours,

monitoring the reaction progress by TLC or HPLC. e. Upon completion, quench the reaction

by adding water. Separate the organic layer. f. Wash the organic layer sequentially with a

dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. g. Dry

the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the

solvent under reduced pressure to yield the crude amide intermediate. h. The crude product

can be purified further by recrystallization if necessary.

Protocol 2: Synthesis of Triflumizole
Reagents & Equipment:

N-(4-chloro-2-(trifluoromethyl)phenyl)-2-propoxyacetamide (from Protocol 1)

Phosphorus pentachloride (PCl₅) or a similar chlorinating agent.

Imidazole

Anhydrous aprotic solvent (e.g., Toluene)

Reaction vessel suitable for handling corrosive reagents.

Procedure: a. Formation of Imidoyl Chloride: i. In the reaction vessel, dissolve the amide

intermediate (1.0 eq) in the anhydrous solvent. ii. Add phosphorus pentachloride (1.1 eq)

portion-wise while maintaining the temperature below 30 °C. The reaction is exothermic. iii.

Stir the mixture at room temperature for 1-2 hours until the conversion to the imidoyl chloride
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is complete (monitored by IR spectroscopy, noting the disappearance of the amide C=O

stretch). This intermediate is typically used directly without isolation.

b. Reaction with Imidazole: i. In a separate vessel, dissolve imidazole (1.5 eq) and a base

like triethylamine (2.0 eq) in the same anhydrous solvent. ii. Cool the imidazole solution to 0-

5 °C. iii. Slowly add the freshly prepared imidoyl chloride solution to the imidazole mixture. iv.

Allow the reaction to proceed at room temperature for several hours until completion. v. Filter

the reaction mixture to remove the precipitated salts (e.g., triethylamine hydrochloride). vi.

Wash the filtrate with water to remove excess imidazole and salts. vii. Concentrate the

organic layer under reduced pressure to obtain crude Triflumizole.

c. Purification: i. The crude product is purified by recrystallization from a suitable solvent

system (e.g., hexane/ethyl acetate) to achieve the required >98% purity. ii. The final product

is dried under vacuum to yield colorless crystals.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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